1-[4-(4-methylphenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole
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Overview
Description
1-[4-(4-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE is a complex organic compound that features a benzodiazole core substituted with a thiophene ring and a 4-(4-methylphenoxy)butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the thiophene ring and the 4-(4-methylphenoxy)butyl group. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, organometallic reagents
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(4-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1-[4-(4-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
- 1-[4-(4-CHLOROPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE
- 1-[4-(4-METHYLPHENOXY)BUTYL]-2-(FURAN-2-YL)-1H-1,3-BENZODIAZOLE
Comparison: Compared to similar compounds, 1-[4-(4-METHYLPHENOXY)BUTYL]-2-(THIOPHEN-2-YL)-1H-1,3-BENZODIAZOLE is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C22H22N2OS |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-[4-(4-methylphenoxy)butyl]-2-thiophen-2-ylbenzimidazole |
InChI |
InChI=1S/C22H22N2OS/c1-17-10-12-18(13-11-17)25-15-5-4-14-24-20-8-3-2-7-19(20)23-22(24)21-9-6-16-26-21/h2-3,6-13,16H,4-5,14-15H2,1H3 |
InChI Key |
HSSRNBAOUUWSET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4=CC=CS4 |
Origin of Product |
United States |
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